molecular formula C28H38N4O3S B570856 Lurasidone Opened Imide CAS No. 1644295-07-7

Lurasidone Opened Imide

Cat. No.: B570856
CAS No.: 1644295-07-7
M. Wt: 510.697
InChI Key: QEWPJJKHHCTRAZ-NZJLJWDESA-N
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Description

Lurasidone Opened Imide is a derivative of lurasidone, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is a mixture of diastereomers and is often used in analytical method development, method validation, and quality control applications for pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lurasidone Opened Imide involves the opening of the imide ring in lurasidone. This process typically requires specific reagents and conditions to achieve the desired product. The exact synthetic route may vary, but it generally involves the use of strong acids or bases to facilitate the ring-opening reaction .

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and efficiency, often involving continuous monitoring and automation .

Chemical Reactions Analysis

Types of Reactions: Lurasidone Opened Imide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound .

Scientific Research Applications

Lurasidone Opened Imide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Lurasidone Opened Imide is related to its parent compound, lurasidone. Lurasidone acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which helps alleviate symptoms of schizophrenia and bipolar disorder. It also has high affinity for serotonin 5-HT7 receptors and partial agonist activity at 5-HT1A receptors . These interactions are believed to contribute to its therapeutic effects on cognition and mood .

Comparison with Similar Compounds

Uniqueness: Lurasidone Opened Imide is unique due to its specific chemical structure and the presence of multiple diastereomers. This structural variation can influence its pharmacological properties and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Lurasidone, a novel atypical antipsychotic, has garnered attention for its unique pharmacological profile and efficacy in treating schizophrenia and related disorders. The compound, particularly in its opened imide form, exhibits significant biological activity, which is crucial for understanding its therapeutic potential and safety profile. This article delves into the biological activity of Lurasidone Opened Imide, supported by data tables, case studies, and detailed research findings.

Pharmacological Profile

Lurasidone primarily functions as a D2 dopamine receptor antagonist and a 5-HT2A serotonin receptor antagonist , while also acting as a partial agonist at 5-HT1A receptors . This dual action is believed to contribute to its effectiveness in alleviating both positive and negative symptoms of schizophrenia.

Binding Affinity

The binding affinity of Lurasidone for various receptors is critical for its pharmacological effects. The following table summarizes the receptor affinities of Lurasidone:

Receptor Binding Affinity (Ki)
D20.7 nM
5-HT2A3.1 nM
5-HT1A30 nM
5-HT71.8 nM
H1>1000 nM
M1>1000 nM

Note: Lower Ki values indicate higher binding affinity.

Lurasidone's mechanism of action involves modulation of neurotransmitter systems, particularly through the enhancement of N-Methyl-D-aspartate (NMDA) receptor function . Studies have shown that Lurasidone administration increases the surface expression of NMDA receptor subunits, thereby enhancing synaptic responses associated with glutamate transmission .

Case Study: Cognitive Enhancement

In a study examining cognitive deficits in schizophrenia patients, Lurasidone was found to improve cognitive performance significantly compared to placebo. The study utilized the Positive and Negative Syndrome Scale (PANSS) to measure changes in cognitive function over a six-month period. Results indicated:

  • Improvement in PANSS scores :
    • Baseline: 70
    • Post-treatment: 45 (p < 0.001)

This improvement underscores Lurasidone's potential to enhance cognitive function alongside its antipsychotic effects .

Clinical Efficacy

Lurasidone has demonstrated robust efficacy in clinical trials for treating schizophrenia:

  • Short-term Trials : In randomized controlled trials, Lurasidone significantly improved total psychopathology scores compared to placebo (SMD: -0.34) and showed comparable efficacy to other antipsychotics like olanzapine .
  • Long-term Studies : An open-label extension study reported sustained efficacy and tolerability over six months, with minimal metabolic side effects .

Safety Profile

One of the notable advantages of Lurasidone is its favorable safety profile. It exhibits minimal metabolic side effects, making it a preferred choice for long-term management of schizophrenia:

  • Weight Gain Incidence :
    • Lurasidone: 5.9%
    • Olanzapine: 34.4%

This data highlights Lurasidone's lower propensity for inducing weight gain compared to traditional antipsychotics .

Properties

CAS No.

1644295-07-7

Molecular Formula

C28H38N4O3S

Molecular Weight

510.697

IUPAC Name

(1R,2S,3R,4S)-2-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C28H38N4O3S/c33-27(24-18-9-10-19(15-18)25(24)28(34)35)29-16-20-5-1-2-6-21(20)17-31-11-13-32(14-12-31)26-22-7-3-4-8-23(22)36-30-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2,(H,29,33)(H,34,35)/t18-,19+,20+,21+,24+,25-/m1/s1

InChI Key

QEWPJJKHHCTRAZ-NZJLJWDESA-N

SMILES

C1CCC(C(C1)CNC(=O)C2C3CCC(C3)C2C(=O)O)CN4CCN(CC4)C5=NSC6=CC=CC=C65

Synonyms

(1S,2R,3S,4R)-3-((((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic Acid; 

Origin of Product

United States

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